molecular formula C9H7BrClNO B2840810 7-Chloroquinolin-8-ol hydrobromide CAS No. 2287301-25-9

7-Chloroquinolin-8-ol hydrobromide

Cat. No.: B2840810
CAS No.: 2287301-25-9
M. Wt: 260.52
InChI Key: OOBUGGVBDOYPQA-UHFFFAOYSA-N
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Description

7-Chloroquinolin-8-ol hydrobromide is a chemical compound with the molecular formula C9H6ClNO·HBr. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant role in various scientific research fields, including medicinal chemistry and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloroquinolin-8-ol hydrobromide can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4,7-dichloroquinoline with appropriate nucleophiles. For instance, the reaction of 4,7-dichloroquinoline with 3-amino-1,2,4-triazole in ethanol can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

7-Chloroquinolin-8-ol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring .

Scientific Research Applications

7-Chloroquinolin-8-ol hydrobromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloroquinolin-8-ol hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for specific research applications and drug development .

Properties

IUPAC Name

7-chloroquinolin-8-ol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO.BrH/c10-7-4-3-6-2-1-5-11-8(6)9(7)12;/h1-5,12H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBUGGVBDOYPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)Cl)O)N=C1.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287301-25-9
Record name 7-chloroquinolin-8-ol hydrobromide
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